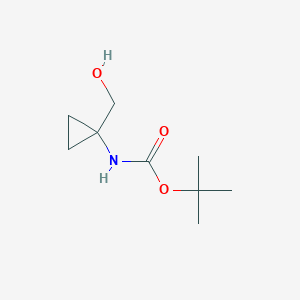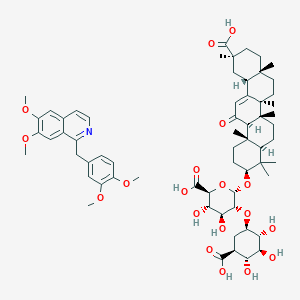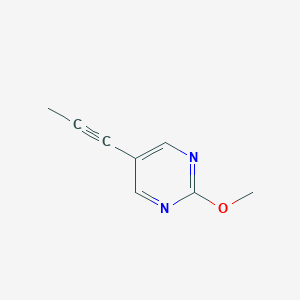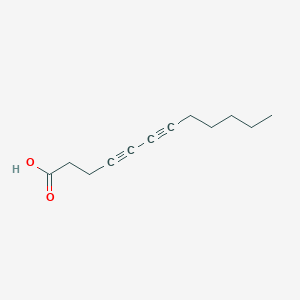
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Vue d'ensemble
Applications De Recherche Scientifique
Application in the Synthesis of Insecticides
Summary of the Application
Tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate could be converted into spirocyclopropanated analogues of the insecticide Thiacloprid .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources. However, it’s known that this compound can be transformed into spirocyclopropanated analogs of Thiacloprid .
Results or Outcomes
The outcome of this process would be the successful synthesis of spirocyclopropanated analogues of Thiacloprid, which could potentially be used as effective insecticides .
Application in N-Boc Protection of Amines, Amino Acids, and Peptides
Summary of the Application
This compound is used for the N-Boc protection of various structurally diverse amines, amino acids, and peptides . This is an important strategy in peptide synthesis, as N-Boc derivatives can be easily converted into free amines .
Methods of Application
The procedure involves the use of di-tert-butyl dicarbonate and Amberlyst-15 as a catalyst in ethanol . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
Results or Outcomes
The outcome of this process is the successful chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides .
Application in Ultrasound Irradiation
Summary of the Application
This compound has been used for the N-Boc protection on structurally diverse amines under ultrasound irradiation . This is a green and simple approach that achieves selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources. However, it’s known that this process involves ultrasound irradiation .
Results or Outcomes
The outcome of this process is the successful and efficient N-Boc protection of amines under ultrasound irradiation .
Application in the Synthesis of Spirocyclopropanated Analogues
Summary of the Application
This compound could be converted into spirocyclopropanated analogues of the insecticide Thiacloprid . It can also be transformed into spirocyclopropanated analogs of Imidacloprid .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources. However, it’s known that this compound can be transformed into spirocyclopropanated analogs of Thiacloprid and Imidacloprid .
Results or Outcomes
The outcome of this process would be the successful synthesis of spirocyclopropanated analogues of Thiacloprid and Imidacloprid, which could potentially be used as effective insecticides .
Application in Palladium-Catalyzed Synthesis
Summary of the Application
Tert-Butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources. However, it’s known that this compound can be used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Results or Outcomes
The outcome of this process would be the successful synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h11H,4-6H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMAZNJKNNRONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461202 | |
| Record name | tert-Butyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate | |
CAS RN |
107017-73-2 | |
| Record name | tert-Butyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)

![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)



![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)


![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)


